3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide
Description
This compound features a 3,4,5-trimethoxy-substituted benzamide core linked to a chromen-4-one scaffold bearing a 3-methylphenyl group at position 2. The trimethoxybenzamide moiety is a well-documented pharmacophore in medicinal chemistry, often associated with modulation of biological targets such as P-glycoprotein (P-gp) and tubulin . The chromenone ring system, prevalent in flavonoids and synthetic analogs, contributes to diverse bioactivities, including antiproliferative and antioxidant effects .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxochromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-8-7-9-16(12-15)22-23(28)18-10-5-6-11-19(18)33-26(22)27-25(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNLQOMVJICJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-[3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular formula for this compound is . The structure features a chromenone core with trimethoxy and benzamide substituents, which contribute to its biological properties.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. The compound has shown significant antiproliferative effects against various cancer cell lines.
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Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms:
- Inhibition of Cell Proliferation : It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Interaction with Key Proteins : Molecular dynamics simulations suggest that it interacts with proteins involved in cancer progression, such as Bcl-2, through hydrophobic contacts and hydrogen bonding .
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Case Studies :
- A study demonstrated that the compound exhibited an IC50 value lower than that of doxorubicin against A-431 and Jurkat cell lines, indicating potent cytotoxicity .
- Another investigation revealed that the presence of methoxy groups significantly enhanced its antiproliferative activity against melanoma cells .
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. The compound has been shown to downregulate pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound's antimicrobial activity has also been explored. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Trimethoxy groups | Enhance solubility and bioactivity |
| Chromenone core | Essential for anticancer activity |
| Benzamide moiety | Contributes to protein interactions |
| Methyl substitution on phenyl | Increases cytotoxicity against cancer cells |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chromenone-Linked Benzamides
Substituent Variations on the Chromenone Ring
- 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide (CAS 923191-98-4): This analog replaces the 3-methylphenyl group with a 4-methoxyphenyl substituent.
- 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-76-1): A chloro substituent on the benzamide and a 2-methylphenyl group on the chromenone may alter lipophilicity and steric hindrance, influencing pharmacokinetic properties .
Substituent Effects on the Benzamide Core
- 3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) :
Removing one methoxy group from the trimethoxybenzamide reduces electron-donating effects, which correlates with decreased P-gp inhibitory activity (IC50 values drop from 1.4 µM to ~20 µM in related analogs) .
Physical Property Trends
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| Target Compound* | Not reported | Not reported | 3-Methylphenyl, 3,4,5-trimethoxy |
| 3,4-Dimethoxy analog (6s) | 246 | 70 | 3,4-Dimethoxy |
| 3,5-Dimethoxy analog (6t) | 198 | 88 | 3,5-Dimethoxy |
| 4-Methoxy analog (6p) | 227 | 89 | 4-Methoxy |
Non-Chromenone Benzamide Analogs
Heterocyclic Modifications
- VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) :
This agonist retains the trimethoxybenzamide core but incorporates a fluorophenyl and pyrrolidine group, demonstrating the scaffold’s versatility in targeting G protein-coupled receptors .
Substituent Effects on Bioactivity
Crystallographic Data
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : X-ray analysis reveals intermolecular N–H···O hydrogen bonding, stabilizing a chain-like crystal packing. Similar interactions are expected in the target compound, influencing solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
